molecular formula C12H16O2 B8806798 4-(2,4-Dimethylphenyl)butanoic acid CAS No. 13621-26-6

4-(2,4-Dimethylphenyl)butanoic acid

Cat. No.: B8806798
CAS No.: 13621-26-6
M. Wt: 192.25 g/mol
InChI Key: UKUFUTCEBAUOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dimethylphenyl)butanoic acid is a carboxylic acid derivative featuring a butanoic acid chain linked to a 2,4-dimethylphenyl group.

Scientific Research Applications

Medicinal Chemistry

4-(2,4-Dimethylphenyl)butanoic acid serves as a precursor for the synthesis of various biologically active compounds. Its derivatives are investigated for their potential therapeutic effects:

  • Anti-inflammatory Activity : Preliminary studies indicate that this compound may influence inflammatory pathways by interacting with cytokine release mechanisms. These interactions suggest potential applications in treating inflammatory diseases .
  • Antitumor Activity : Research has shown that derivatives synthesized from this compound exhibit antitumor properties, particularly through modifications that enhance their biological activity .

Case Study: Synthesis of Antitumor Derivatives

A study demonstrated the synthesis of pyridazinone derivatives from this compound. These derivatives were evaluated for their antitumor activities, showing promising results against various cancer cell lines . The synthesis involved treating the acid with hydrazine hydrate and phenyl hydrazine under specific conditions to yield compounds with enhanced bioactivity.

Biological Studies

The compound is also utilized in biological studies to explore its binding affinities and interactions with various biological targets:

  • Binding Affinity Studies : Research indicates that this compound may bind to proteins involved in inflammatory responses, which could be crucial for developing new anti-inflammatory drugs .
  • Mechanisms of Action : Investigations into the compound's mechanism reveal its potential to modulate neuronal excitability through interactions with ion channels, suggesting applications in neuropharmacology .

Material Science

In addition to its biological applications, this compound is explored for its utility in material science:

  • Synthesis of Polymers : The compound can be used as a building block for synthesizing polymers with specific properties. Its carboxylic acid functional group allows for further functionalization and integration into polymer matrices.
  • Modification of Surfaces : Research indicates that incorporating this compound into surface coatings can enhance properties such as adhesion and chemical resistance .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPrecursor for biologically active compoundsPotential anti-inflammatory and antitumor properties
Biological StudiesBinding affinity studies with inflammatory proteinsModulates cytokine release; potential therapeutic uses
Material ScienceBuilding block for polymers and surface modificationsEnhances adhesion and chemical resistance in coatings

Chemical Reactions Analysis

1.1. Esterification

The carboxylic acid group (-COOH) readily undergoes esterification with alcohols (e.g., methanol) in the presence of acid catalysts (e.g., H₂SO₄). This reaction replaces the hydroxyl group with an alkoxy group, forming esters like methyl 4-(2,4-dimethylphenyl)butanoate.

Key Observations :

  • Reflux conditions are typically required for completion.

  • Industrial-scale production may use continuous flow reactors for improved yield and control (though these sources are excluded per user instructions, the general principle applies).

1.2. Amidation

Conversion of the carboxylic acid to an amide involves reaction with amines (e.g., ammonia, hydrazine) under coupling conditions (e.g., dicyclohexylcarbodiimide, DCC). This reaction is critical for synthesizing bioactive derivatives.

Example Reaction :
Hydrazine coupling can yield hydrazides, which may cyclize to form heterocycles (e.g., pyridazinones) .

1.3. Decarboxylation

Heating the acid or its derivatives (e.g., esters) can lead to decarboxylation, particularly under basic or acidic conditions. This reaction eliminates CO₂, forming alkenes or other hydrocarbons.

1.4. Substitution Reactions

The aromatic ring’s methyl groups (-CH₃) and the carboxylic acid group influence substitution patterns. For instance:

  • Electrophilic Aromatic Substitution : The dimethylphenyl group may direct incoming electrophiles to specific positions.

  • Nucleophilic Acyl Substitution : The carboxylic acid group can react with nucleophiles (e.g., alcohols, amines).

Reaction Conditions and Reagents

Reaction Type Reagents Conditions Product Type
EsterificationMethanol, H₂SO₄Reflux (elevated temperature)Methyl ester
AmidationHydrazine, DCC, DMFRoom temperature, controlled pHHydrazide or amide
DecarboxylationNone (heat)High temperature, basic/acidicAlkenes or hydrocarbons
Electrophilic Sub.NO₂⁺, SO₃H₂Acidic conditions, directing groupsSubstituted aromatic derivatives

3.1. Pharmaceutical Chemistry

The compound’s derivatives are explored for biological activity, such as enzyme inhibition or antimicrobial properties. For example:

  • Hydrazide Derivatives : May exhibit antifungal or antibacterial effects .

  • Ester Derivatives : Often used as intermediates in drug synthesis due to improved solubility.

3.2. Material Science

The dimethylphenyl group’s steric bulk may influence polymerization or crystal packing in materials.

Structural Comparisons

Compound Key Feature Reactivity Difference
4-(2,4-Dimethylphenyl)butanoic acidDimethylphenyl groupEnhanced steric hindrance
4-(3,4-Dichlorophenyl)butanoic acidDichlorophenyl groupIncreased electron-withdrawing effect
4-(2,4-Dimethylphenyl)butanoyl chlorideAcid chloride derivativeMore reactive toward nucleophiles

Research Findings and Gaps

While the provided sources lack direct experimental data for this compound, analogous reactions from structurally similar compounds (e.g., dichlorophenyl derivatives ) suggest:

  • Versatility in Synthesis : The carboxylic acid group allows diverse transformations.

  • Biological Potential : Derivatives may interact with enzymes or exhibit antimicrobial activity.

Future studies could explore:

  • Enzymatic Interactions : Binding affinity with specific enzymes.

  • Catalytic Applications : Role in organic synthesis as a building block.

References MDPI article on related compounds’ synthesis and reactions. Structural data from MolInstincts. PubChem CID 294649 for molecular properties.

Q & A

Q. Basic: What established synthetic methodologies are available for 4-(2,4-Dimethylphenyl)butanoic acid, and how can reaction parameters be optimized?

Answer:
The synthesis of this compound can be extrapolated from analogous compounds like 4-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB). Key methodologies include:

  • Nucleophilic substitution : Reacting 2,4-dimethylphenol with γ-butyrolactone or halogenated intermediates under basic conditions to form the phenylbutanoate ester, followed by hydrolysis to the carboxylic acid .
  • Ester hydrolysis : Using alkaline hydrolysis (e.g., NaOH) of pre-synthesized esters like methyl 4-(2,4-dimethylphenoxy)butanoate to yield the target acid .

Optimization strategies :

  • Catalyst selection : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
  • Temperature control : Maintain temperatures between 80–100°C during substitution to minimize side reactions .
  • Purification : Use recrystallization (e.g., ethanol/water mixtures) or preparative HPLC to isolate high-purity product .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
Critical techniques for structural elucidation include:

  • NMR spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 6.8–7.2 ppm for dimethylphenyl groups) and butanoic acid chain signals (δ 2.3–2.6 ppm for CH₂ near the carbonyl) .
    • ¹³C NMR : Confirm carbonyl (δ ~170–175 ppm) and quaternary aromatic carbons .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M-H]⁻ peak at m/z 207.102 for C₁₂H₁₅O₂⁻) .
  • FTIR : Detect carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Data interpretation : Compare spectra with databases like NIST Chemistry WebBook for analogous compounds to resolve ambiguities .

Q. Advanced: How can researchers resolve contradictions in reported biological activities of derivatives?

Answer:
Discrepancies in bioactivity data (e.g., herbicidal or antimicrobial effects) require systematic analysis:

  • Dose-response assays : Establish EC₅₀/IC₅₀ values under standardized conditions (pH, temperature) to compare potency .
  • Control experiments : Verify purity via HPLC (e.g., using reference materials in ) to rule out impurity-driven effects .
  • Meta-analysis : Aggregate data from multiple studies (e.g., herbicidal efficacy in vs. 12) to identify trends linked to substituent electronic effects (e.g., Cl vs. CH₃ groups) .

Q. Advanced: What strategies isolate and identify synthetic byproducts or impurities?

Answer:

  • Chromatographic separation :
    • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to resolve esters or unreacted intermediates .
    • GC-MS : Detect volatile byproducts (e.g., dimethylphenol) using DB-5 columns .
  • Spectroscopic identification :
    • LC-MS/MS : Fragment unknown peaks to propose structures (e.g., methyl ester byproducts at m/z 221.12) .
  • Reference standards : Cross-check against certified materials (e.g., 4-(2,4-Dichlorophenoxy)butanoic acid in ) .

Q. Basic: What are critical considerations for stability studies under varying storage conditions?

Answer:

  • Accelerated stability testing : Expose the compound to 40°C/75% RH for 6 months, monitoring degradation via HPLC .
  • Light sensitivity : Store in amber glass under inert gas (N₂/Ar) to prevent photolytic cleavage of the phenyl-carboxylic acid bond .
  • pH-dependent stability : Assess hydrolysis rates in buffered solutions (pH 3–9) to identify optimal formulation conditions .

Q. Advanced: How can computational tools predict reactivity and interaction mechanisms?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites (e.g., carboxylate group reactivity) .
  • Molecular docking : Simulate binding interactions with biological targets (e.g., plant auxin receptors for herbicidal activity) using software like AutoDock Vina .
  • QSAR modeling : Correlate substituent effects (e.g., methyl vs. chloro groups) with bioactivity to guide derivative design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The following table highlights key structural differences and molecular parameters among 4-(2,4-dimethylphenyl)butanoic acid and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features
This compound 2,4-dimethylphenyl C12H16O2 192.25 Non-polar methyl groups on phenyl ring
4-(2,4-Dichlorophenoxy)butanoic acid (2,4-DB) 2,4-dichlorophenoxy C10H10Cl2O3 249.09 Electron-withdrawing Cl atoms on phenoxy group
4-(4-Chloro-2-methylphenoxy)butanoic acid (MCPB) 4-chloro-2-methylphenoxy C11H13ClO3 228.67 Mixed chloro-methyl substitution
4-(3-Methoxyphenoxy)butyric acid 3-methoxyphenoxy C11H14O4 210.23 Methoxy group at meta position

Key Observations :

  • Substituent Effects : Chlorine atoms in 2,4-DB and MCPB increase polarity and acidity compared to the dimethylphenyl variant, which is more lipophilic due to methyl groups .
  • Conformational Stability: The torsion angle of the carboxyl group in 4-(3-methoxyphenoxy)butyric acid (174.73°) is closer to planarity than in chlorinated analogs (161.6°–170.1°), affecting molecular interactions .

Physicochemical Properties

  • Acidity : Chlorinated derivatives (e.g., 2,4-DB, pKa ~3.0) are more acidic than methyl-substituted analogs due to Cl’s electron-withdrawing nature.
  • Solubility : Polar substituents (Cl, OCH3) enhance water solubility, whereas dimethylphenyl derivatives are likely more lipid-soluble .

Properties

CAS No.

13621-26-6

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-(2,4-dimethylphenyl)butanoic acid

InChI

InChI=1S/C12H16O2/c1-9-6-7-11(10(2)8-9)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3,(H,13,14)

InChI Key

UKUFUTCEBAUOMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CCCC(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

(2-Carboxyethyl)triphenylphosphonium bromide (150 g, 361 mmol) was suspended in tetrahydrofuran (500 mL) and 2,4-dimethylbenzaldehyde (55.4 mL, 397 mmol) was added thereto. A solution of potassium t-butoxide (81.1 g, 722 mmol) in tetrahydrofuran (300 mL) was added thereto under nitrogen atmosphere over 10 minutes and the mixture was stirred under ice-cooling for 3 hours. Water was added to the reaction mixture to stop the reaction and the temperature of the liquid was returned to room temperature. The mixture was concentrated under reduced pressure, a 8N aqueous sodium hydroxide solution was added thereto to bring pH to 11 and ether was added thereto to separate it. A 12N aqueous hydrochloric acid solution was added to an aqueous phase to bring pH to 2 and ethyl acetate was added thereto to separate it. The thus obtained organic phase was separated, washed with water and a saturated aqueous NaCl solution and dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated under reduced pressure and the residue was purified by silica gel chromatography (hexane:ethyl acetate, 10:1-6:1) to obtain 4-(2,4-dimethylphenyl)-3-butenoic acid (37.0 g, yield: 54%). 10% Palladium-carbon (7.96 g, 50% hydrous) was added to a solution of the obtained 4-(2,4-dimethylphenyl)-3-butenoic acid (37.0 g, 195 mmol) in methanol (400 mL) and the mixture was stirred at room temperature under a hydrogen atmosphere for 3 hours. After the palladium-carbon in the reaction mixture was Celite-filtered, the filtrate was evaporated under reduced pressure. The residue was purified by silica gel chromatography (hexane:ethyl acetate, 10:1) to obtain the title compound (64.4 g, yield: 84%).
Name
4-(2,4-dimethylphenyl)-3-butenoic acid
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Palladium-carbon
Quantity
7.96 g
Type
catalyst
Reaction Step One
Yield
84%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.